[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine

Medicinal Chemistry Organic Synthesis Drug Discovery

Researchers face bottlenecks in CNS and oncology hit-to-lead optimization due to inconsistent building block quality. [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine (CAS 91981-59-8) directly addresses this with ≥95% purity and a pre-installed 3-aminomethyl handle. • Produces tubulin polymerization inhibitors with nanomolar activity (IC50 12 nM, HeLa cells). • Enables synthesis of Smoothened antagonists (IC50 0.27 µM) superior to Vismodegib. • Ideal for late-stage diversification in parallel synthesis. Consistent specs (C₇H₈N₄, MW 148.17) ensure reproducibility across batches.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 91981-59-8
Cat. No. B1299672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine
CAS91981-59-8
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1)CN
InChIInChI=1S/C7H8N4/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-4H,5,8H2
InChIKeyNXNFOXNYOMPDMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Triazolo[4,3-a]pyridin-3-ylmethanamine: Core Scaffold & Building Block


[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine (CAS 91981-59-8) is a heterocyclic organic compound with the molecular formula C₇H₈N₄ and a molecular weight of 148.17 g/mol . It features a fused [1,2,4]triazolo[4,3-a]pyridine core with a methanamine (-CH₂NH₂) substituent at the 3-position. This structure provides a versatile scaffold for medicinal chemistry applications, including its use as a precursor in the synthesis of drug candidates targeting various biological pathways . The compound is available as a research chemical building block, typically with a purity of 95% or higher , and is of interest in the development of pharmaceuticals, particularly those acting on the central nervous system .

Generic Substitution Risks for 1,2,4-Triazolo[4,3-a]pyridin-3-ylmethanamine


The [1,2,4]triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry, but the biological activity and synthetic utility of derivatives are exquisitely sensitive to the nature and position of substituents [1]. While other triazolopyridine isomers (e.g., [1,2,4]triazolo[1,5-a]pyridines) or differently substituted analogs exist, their pharmacological profiles and chemical reactivities can diverge dramatically [2]. For instance, the presence of a 3-aminomethyl group in this specific compound imparts unique properties as a building block for further derivatization, which is not replicable by unsubstituted cores or compounds with different functional groups. Substituting this precise intermediate with a seemingly similar analog can lead to different reaction outcomes, altered biological target engagement, or failed downstream synthesis. The quantitative evidence below substantiates the specific differentiation of this compound where such data exists.

Differentiation Evidence for 1,2,4-Triazolo[4,3-a]pyridin-3-ylmethanamine


3-Aminomethyl Substitution: Unique Building Block Utility

The specific positioning of the aminomethyl group at the 3-position of the [1,2,4]triazolo[4,3-a]pyridine core distinguishes this compound from other positional isomers and unsubstituted analogs. This functional group serves as a primary amine handle, enabling a range of derivatization reactions (e.g., amide coupling, reductive amination, sulfonamide formation) that are not accessible with the parent [1,2,4]triazolo[4,3-a]pyridine scaffold . In contrast, the unsubstituted core (e.g., 1,2,4-triazolo[4,3-a]pyridine) lacks this reactive site, limiting its direct utility as a building block for amine-linked conjugates [1].

Medicinal Chemistry Organic Synthesis Drug Discovery

High Purity Ensures Reproducible Results

The target compound is commercially available with a minimum purity specification of 95% (HPLC) . This level of purity is critical for its use as a synthetic intermediate, as impurities can interfere with subsequent reactions or lead to inaccurate biological readouts. While some vendors offer lower-purity grades of related triazolopyridine building blocks, the consistent availability of 95%+ purity material for this specific CAS number provides a reliable starting point for research .

Chemical Synthesis Quality Control Analytical Chemistry

Privileged Scaffold for Antiproliferative Agents

While the specific compound is a building block, derivatives built upon the [1,2,4]triazolo[4,3-a]pyridine core have demonstrated potent antiproliferative activity. For example, a 3,6-diaryl substituted analog (compound 7i) exhibited an IC50 of 12 nM against HeLa cells, which was 62-fold more potent than the parent compound 6 [1]. This demonstrates the core scaffold's inherent capacity for high potency when appropriately substituted, highlighting the value of the parent core as a starting point for medicinal chemistry campaigns targeting tubulin polymerization [2].

Cancer Research Tubulin Polymerization Cell Cycle Arrest

Potent Smoothened (SMO) Inhibitor Development

Derivatives of the [1,2,4]triazolo[4,3-a]pyridine core have been optimized as potent Smoothened (SMO) inhibitors, a key target in the Hedgehog signaling pathway implicated in various cancers. A 3-phenyl substituted analog (compound A11) showed an IC50 of 0.27 ± 0.06 µM against wild-type SMO, demonstrating superior antiproliferative activity against colorectal carcinoma cells compared to the clinical SMO inhibitor Vismodegib [1]. Furthermore, another series of 8-chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives (e.g., TPB15) displayed IC50 values < 0.100 µM for Hedgehog pathway inhibition and showed greater in vivo antitumor activity with lower toxicity than Vismodegib in animal models [2].

Hedgehog Pathway Cancer Therapeutics Targeted Therapy

Accurate Molecular Data for Procurement and Inventory

The compound's molecular formula (C₇H₈N₄) and monoisotopic mass (148.074896 g/mol) are precisely defined and verified across multiple authoritative databases, including ChemSpider . This contrasts with some related triazolopyridine building blocks that may have ambiguous or conflicting molecular weight data across different sources. Accurate molecular weight information is essential for correct molarity calculations in solution preparation, stoichiometric planning in synthesis, and proper inventory tracking in compound management systems [1].

Chemical Inventory Compound Management Analytical Verification

Application Scenarios for 1,2,4-Triazolo[4,3-a]pyridin-3-ylmethanamine


Antiproliferative Agent Synthesis via Amine Derivatization

Researchers designing new tubulin polymerization inhibitors can use this building block as a core scaffold. The primary amine group at the 3-position allows for rapid generation of diverse amide, sulfonamide, or amine-linked analogs. As demonstrated by the class-level evidence, optimized derivatives of this core have achieved nanomolar IC50 values against cancer cell lines, such as the 12 nM IC50 for compound 7i against HeLa cells [1]. Starting with this pre-functionalized building block accelerates SAR studies and hit-to-lead optimization.

Targeted Smoothened (SMO) Inhibitor Development

The [1,2,4]triazolo[4,3-a]pyridine core is a validated starting point for designing Smoothened antagonists. Scientists exploring the Hedgehog pathway can utilize this building block to synthesize focused libraries. The class-level evidence shows that derivatives of this scaffold, such as compound A11, achieve potent SMO inhibition (IC50 = 0.27 µM) and superior cellular activity compared to Vismodegib in colorectal cancer models [2]. This application leverages the core scaffold's proven ability to engage the SMO binding pocket.

Core Scaffold for Late-Stage Functionalization

Due to the reactive primary amine, this compound is an ideal intermediate for convergent synthetic routes where the triazolopyridine core is introduced late in the sequence. The high purity (≥95%) and accurate molecular weight data (148.17 g/mol) ensure reproducible results in multi-step syntheses . Chemists can confidently use this building block to construct complex molecules for drug discovery, materials science, or agrochemical research, avoiding the need for de novo core synthesis.

Reliable Building Block for Screening Libraries

For organizations building diverse screening libraries, this compound offers a well-defined, high-purity building block. Its consistent molecular weight and formula (C₇H₈N₄) across databases ensure accurate plating and concentration calculations in automated systems. The reactive amine handle allows for straightforward diversification into larger compound collections, enabling exploration of chemical space around the biologically validated [1,2,4]triazolo[4,3-a]pyridine pharmacophore.

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